(R)-1-Azido-4-(methylsulfinyl)-butane
Description
Structure
3D Structure
Properties
CAS No. |
155185-01-6 |
|---|---|
Molecular Formula |
C5H11N3OS |
Molecular Weight |
161.23 g/mol |
IUPAC Name |
1-azido-4-methylsulfinylbutane |
InChI |
InChI=1S/C5H11N3OS/c1-10(9)5-3-2-4-7-8-6/h2-5H2,1H3 |
InChI Key |
SCBWZMZIFFMINE-UHFFFAOYSA-N |
SMILES |
CS(=O)CCCCN=[N+]=[N-] |
Canonical SMILES |
CS(=O)CCCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Sulforaphane and its Synthetic Precursor, (R)-1-Azido-4-(methylsulfinyl)-butane: From Chemical Synthesis to Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of sulforaphane (SFN), a potent bioactive isothiocyanate, and its key synthetic precursor, (R)-1-Azido-4-(methylsulfinyl)-butane. We delve into the distinct chemical properties, synthesis methodologies, and analytical characterization of both molecules. The guide elucidates the well-established biological mechanism of sulforaphane, primarily its activation of the Nrf2 signaling pathway, and contrasts this with the role of its azido-precursor as a crucial, yet biologically inert, intermediate. Furthermore, we present detailed experimental protocols for the synthesis of sulforaphane from (R)-1-Azido-4-(methylsulfinyl)-butane and for the analytical quantification of sulforaphane using HPLC-UV and GC-MS. This guide is intended to be a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development, offering both foundational knowledge and practical insights into the study and application of these compounds.
Introduction: Two Molecules, One Pathway to Bioactivity
Sulforaphane [1-isothiocyanato-4-(methylsulfinyl)-butane], a naturally occurring isothiocyanate found in cruciferous vegetables, has garnered significant attention for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Its biological efficacy is intrinsically linked to its reactive isothiocyanate group. In contrast, (R)-1-Azido-4-(methylsulfinyl)-butane is a synthetic intermediate, valuable not for its own biological activity, but for the presence of an azide functional group that provides a strategic pathway to the synthesis of sulforaphane and its analogs.[3] This guide will illuminate the distinct roles and properties of these two molecules, providing a comprehensive understanding of their relationship and individual significance in chemical and biological research.
Chemical and Structural Properties
The functional groups of Sulforaphane and (R)-1-Azido-4-(methylsulfinyl)-butane define their chemical reactivity and biological roles.
| Property | Sulforaphane | (R)-1-Azido-4-(methylsulfinyl)-butane |
| Chemical Name | 1-isothiocyanato-4-(methylsulfinyl)butane | (R)-1-Azido-4-(methylsulfinyl)-butane |
| Molecular Formula | C6H11NOS2 | C5H12N4OS |
| Molecular Weight | 177.29 g/mol | 176.24 g/mol |
| Functional Group | Isothiocyanate (-N=C=S) | Azide (-N3) |
| Chirality | Chiral center at the sulfur atom | Chiral center at the sulfur atom |
| Appearance | Colorless or pale yellow oil | Not widely reported, expected to be an oil |
| Solubility | Soluble in organic solvents like DMSO, ethanol, and acetonitrile | Soluble in organic solvents |
| Stability | Sensitive to heat and light; degrades in aqueous solutions[4] | Generally more stable than the corresponding isothiocyanate, but should be handled with care as low molecular weight azides can be energetic[5] |
Sulforaphane (SFN) is characterized by its electrophilic isothiocyanate group, which readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity is central to its mechanism of action.[6]
(R)-1-Azido-4-(methylsulfinyl)-butane features a terminal azide group. The azide is a bioorthogonal functional group, meaning it is stable in biological systems and does not readily react with endogenous molecules.[7][8] This property makes azides valuable as chemical handles in bioconjugation and click chemistry.[1] In the context of sulforaphane synthesis, the azide serves as a precursor to the isothiocyanate group.
Synthesis of Sulforaphane from (R)-1-Azido-4-(methylsulfinyl)-butane
The conversion of (R)-1-Azido-4-(methylsulfinyl)-butane to sulforaphane is a key step in many synthetic routes. The most common method involves the Staudinger reaction.[9][10]
The Staudinger Reaction: A Gateway to Isothiocyanates
The Staudinger reaction provides a mild and efficient method for the conversion of azides to isothiocyanates.[10] The reaction proceeds in two main stages: the formation of an iminophosphorane intermediate and its subsequent reaction with carbon disulfide.
Caption: Workflow of the Staudinger reaction for Sulforaphane synthesis.
Detailed Experimental Protocol: Staudinger Reaction for Sulforaphane Synthesis
This protocol is a synthesized representation based on established methodologies.[9]
Materials:
-
(R)-1-Azido-4-(methylsulfinyl)-butane
-
Triphenylphosphine (PPh3)
-
Carbon disulfide (CS2)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-Azido-4-(methylsulfinyl)-butane (1 equivalent) in anhydrous THF.
-
Formation of the Iminophosphorane: To the stirred solution, add triphenylphosphine (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic and will evolve nitrogen gas. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the azide by thin-layer chromatography (TLC).
-
Formation of Sulforaphane: Once the azide has been consumed, add carbon disulfide (10 equivalents) to the reaction mixture. Continue stirring at room temperature for 8-12 hours. Monitor the formation of sulforaphane by TLC.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective in separating sulforaphane from the triphenylphosphine sulfide byproduct.
-
Collect the fractions containing sulforaphane and concentrate them under reduced pressure to yield the purified product.
-
Self-Validation: The purity of the synthesized sulforaphane should be assessed by HPLC and its identity confirmed by mass spectrometry and NMR spectroscopy.
Biological Mechanism of Action: The Power of the Isothiocyanate
The biological activity of sulforaphane is predominantly attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] (R)-1-Azido-4-(methylsulfinyl)-butane is considered biologically inert in this context.
Nrf2 Activation by Sulforaphane
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Sulforaphane, with its electrophilic isothiocyanate group, reacts with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, initiating their transcription.
Caption: Sulforaphane-mediated activation of the Nrf2 pathway.
Analytical Methodologies
Accurate quantification of sulforaphane is crucial for both preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
HPLC-UV Analysis of Sulforaphane
Principle: Reversed-phase HPLC separates sulforaphane from other components in a sample matrix based on its hydrophobicity. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. Detection is achieved by monitoring the UV absorbance at a low wavelength, typically around 202 nm.[5][11]
Step-by-Step Protocol:
-
Sample Preparation: Extract sulforaphane from the sample matrix (e.g., cell lysate, plasma, plant extract) using a suitable organic solvent such as ethyl acetate or dichloromethane. The extract may require further purification by solid-phase extraction (SPE).[5]
-
Chromatographic Conditions:
-
Quantification: Generate a standard curve using known concentrations of a purified sulforaphane standard. The concentration of sulforaphane in the samples is then determined by comparing their peak areas to the standard curve.
GC-MS Analysis of Sulforaphane
Principle: GC-MS offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. However, sulforaphane can be prone to thermal degradation in the GC inlet. Therefore, careful optimization of the injection parameters is essential.[2][12]
Step-by-Step Protocol:
-
Sample Preparation: Similar to HPLC, extract sulforaphane using an organic solvent. The extract must be thoroughly dried before injection.
-
GC-MS Conditions:
-
GC Column: A non-polar or mid-polar capillary column (e.g., HP-5MS).
-
Injector: Use a splitless or direct injection liner with optimized temperature and carrier gas flow to minimize thermal degradation.[12]
-
Oven Temperature Program: A temperature gradient is programmed to separate the analytes.
-
Carrier Gas: Helium.
-
MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
-
Identification and Quantification: Sulforaphane is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of a specific ion to a standard curve.
Applications in Research and Drug Development
Sulforaphane:
-
Therapeutic Potential: Investigated for its role in cancer chemoprevention, neuroprotection, and as an anti-inflammatory and antioxidant agent.[13][14][15]
-
Mechanism of Action Studies: Used as a model compound to study the Nrf2 pathway and cellular defense mechanisms.
(R)-1-Azido-4-(methylsulfinyl)-butane:
-
Synthetic Chemistry: A key building block for the synthesis of sulforaphane and its analogs, allowing for the introduction of the isothiocyanate functionality late in the synthetic sequence.[3]
-
Chemical Probe Development: The azide group can be utilized in "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach fluorescent tags or biotin labels.[7][8] This enables the creation of chemical probes to study the distribution and interactions of sulforaphane-like molecules in biological systems.
Conclusion
Sulforaphane and (R)-1-Azido-4-(methylsulfinyl)-butane, while structurally related, represent two distinct entities in the realm of chemical biology and drug discovery. Sulforaphane is the biologically active molecule, exerting its effects through the modulation of key cellular pathways. In contrast, its azido precursor is a testament to the power of synthetic chemistry, providing a versatile and indispensable tool for the creation and study of these potent isothiocyanates. A thorough understanding of their individual properties and the methodologies for their synthesis and analysis is paramount for advancing research in this promising field.
References
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Santhosh, L., Durgamma, S., Shekharappa, & Sureshbabu, V. V. (2018). Staudinger/aza-Wittig reaction to access Nβ-protected amino alkyl isothiocyanates. Organic & Biomolecular Chemistry, 16(24), 4495–4501. [Link]
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Chiang, C. C., Poss, M. A., Kushad, M. M., & Wallig, M. A. (1998). Gas Chromatography/Mass Spectrometry Method for the Determination of Sulforaphane and Sulforaphane Nitrile in Broccoli. Journal of Agricultural and Food Chemistry, 46(3), 1018–1021. [Link]
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Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology, 1(10), 644–648. [Link]
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Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society, 125(11), 3192–3193. [Link]
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Santhosh, L., et al. (2018). Staudinger/aza-Wittig reaction to access Nβ-protected amino alkyl isothiocyanates. RSC. [Link]
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Glickman, M. H., & Bertozzi, C. R. (2005). Advances in Bioconjugation. Chemical Reviews, 105(11), 4121-4166. [Link]
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Campas-Baypoli, O. N., Sanchez-Machado, D. I., Bueno-Solano, C., & Lopez-Cervantes, J. (2010). HPLC method validation for measurement of sulforaphane level in broccoli by-products. Biomedical Chromatography, 24(3), 295-301. [Link]
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NROChemistry. (n.d.). Staudinger Reaction. [Link]
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Vo, T. K. H., et al. (2016). A New and Effective Approach to the Synthesis of Sulforaphane. Letters in Organic Chemistry, 13(1), 8-11. [Link]
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Kim, J. K., et al. (2018). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 23(10), 2583. [Link]
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Semantic Scholar. (2009). HPLC method validation for measurement of sulforaphane level in broccoli by-products. [Link]
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Matusiak, M., & Chojnacki, K. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 27(5), 1750. [Link]
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Scribd. (2015). Broccoli Sulforaphane An Insight Into The Analytical Aspect and Uv Spectroscopic Method Development and Validation. [Link]
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Matusiak, M., & Chojnacki, K. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. ResearchGate. [Link]
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ResearchGate. (2015). New Method for the Synthesis of Sulforaphane and Related Isothiocyanates. [Link]
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ResearchGate. (2010). HPLC method validation for measurement of sulforaphane level in broccoli by-products. [Link]
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Academic Journals. (2012). Development and verification of sulforaphane extraction method in cabbage (Brassica oleracea L. var. capitata) and broccoli (Brassica oleracea L. var. italica) seeds. [Link]
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Matusiak, M., & Chojnacki, K. (2022). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. PubMed. [Link]
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MDPI. (2020). N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. [Link]
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Wang, L., et al. (2020). Extraction and Quantification of Sulforaphane and Indole-3-Carbinol from Rapeseed Tissues Using QuEChERS Coupled with UHPLC-MS/MS. Molecules, 25(9), 2154. [Link]
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ResearchGate. (2010). GC-MS chromatograms for purified sulforaphane (SF) and sulforaphane peak identified in crucifer extracts. [Link]
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Papoutsis, D., et al. (2021). Development of a UPLC-Q-ToF-MS Method for the Determination of Sulforaphane and Iberin in Cruciferous Vegetables. Molecules, 26(11), 3144. [Link]
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Kumar, A., et al. (2021). Novel Sulforaphane Analog Disrupts Phosphatidylinositol-3-Kinase-Protein Kinase B Pathway and Inhibits Cancer Cell Progression via Reactive Oxygen Species-Mediated Caspase-Independent Apoptosis. Antioxidants & Redox Signaling, 34(18), 1435-1454. [Link]
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Yagishita, Y., Fahey, J. W., Kensler, T. W., & Boddupalli, S. (2019). Sulforaphane for cancer chemoprevention: The role of Nrf2 in cancer. Frontiers in Oncology, 9, 1087. [Link]
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The Strategic Integration of Azide and Sulfoxide Moieties: A Technical Guide for Advanced Drug Development
Introduction: A Convergence of Functionality
In the landscape of modern medicinal chemistry and drug development, the pursuit of molecular tools that offer both precision and versatility is paramount. Among the vast arsenal of functional groups available to the synthetic chemist, the azide and the sulfoxide stand out for their distinct and powerful attributes. The azide group is the cornerstone of bioorthogonal "click chemistry," enabling the clean and efficient ligation of molecules in complex biological environments.[1] Concurrently, the sulfoxide moiety, a chiral sulfur center, is a well-established pharmacophore known to enhance solubility, modulate electronic properties, and participate in crucial hydrogen bonding interactions, famously exemplified by the proton-pump inhibitor esomeprazole.[2]
This guide explores the synergistic potential of combining these two functionalities into a single molecular architecture: the azide-functionalized sulfoxide. These bifunctional building blocks represent a sophisticated class of reagents poised to accelerate drug discovery. They serve as chiral scaffolds and versatile chemical handles, allowing for the late-stage functionalization of complex molecules and the development of advanced chemical probes for elucidating biological mechanisms. Herein, we provide a technical overview of the synthesis, reactivity, and application of these compounds, grounded in field-proven insights and detailed experimental protocols to empower researchers in this dynamic field.
Part 1: Synthesis of Azide-Functionalized Sulfoxides
The creation of molecules bearing both an azide and a sulfoxide requires a synthetic strategy that carefully considers the chemical nature of each group. The most direct and reliable approach involves a two-stage process: first, the synthesis of an azide-containing sulfide, followed by a selective oxidation of the sulfur atom.
Causality in Synthetic Design
The decision to form the sulfide before oxidation is a critical one, rooted in chemoselectivity. Strong oxidizing agents required to form the sulfoxide could potentially react with the azide moiety. Conversely, the conditions for introducing an azide group, typically nucleophilic substitution with sodium azide (NaN₃), are generally mild and fully compatible with a sulfide, which is relatively inert under these conditions.
Selective oxidation of the resulting azido-sulfide to the sulfoxide is the key transformation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for this purpose.[3] The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to prevent over-oxidation to the corresponding sulfone, a common side reaction if conditions are not carefully controlled.[4] The peroxyacid delivers an oxygen atom to the electron-rich sulfur center in a concerted mechanism, which is efficient and generally high-yielding.[5]
This strategic sequence ensures that both sensitive functional groups are incorporated into the final molecule with high fidelity.
Workflow for Synthesis of an Azide-Functionalized Sulfoxide Building Block
Caption: General workflow for the synthesis of a model azide-functionalized sulfoxide.
Experimental Protocol: Synthesis of 1-(2-azidoethyl)-4-methylbenzene 1-oxide
This protocol details the synthesis of a representative β-azidoethyl aryl sulfoxide, a versatile building block for subsequent conjugation reactions.
Step 1: Synthesis of 2-(p-tolylthio)ethan-1-ol
-
To a stirred solution of p-thiocresol (1.0 eq) in ethanol, add sodium hydroxide (1.1 eq) and stir until a clear solution is formed.
-
Add 2-chloroethanol (1.2 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product, which can be purified by flash chromatography.
Step 2: Synthesis of 2-azido-1-(p-tolylthio)ethane
-
Dissolve 2-(p-tolylthio)ethan-1-ol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours. Upon completion, wash the reaction mixture with cold 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Dissolve the crude mesylate in dimethylformamide (DMF), add sodium azide (3.0 eq), and heat the mixture to 80-90 °C for 6-8 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate to yield the azido sulfide, which is purified by chromatography.
Step 3: Synthesis of 1-(2-azidoethyl)-4-methylbenzene 1-oxide
-
Dissolve the 2-azido-1-(p-tolylthio)ethane (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approx. 77% purity, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours while monitoring by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of Na₂SO₃.
-
Separate the layers and wash the organic phase sequentially with saturated NaHCO₃ solution and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the final azide-functionalized sulfoxide as a stable oil or solid.
Part 2: Reactivity and "Click" Conjugation
The primary utility of incorporating an azide is to enable highly specific and efficient conjugation through click chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8] This reaction forms a stable triazole linkage between the azide-functionalized sulfoxide and an alkyne-bearing molecule.
Mechanistic Rationale of CuAAC
The CuAAC reaction is prized for its high yield, stereospecificity, and tolerance of a wide range of functional groups, making it bioorthogonal.[7][9] The reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The presence of the sulfoxide moiety is well-tolerated and does not interfere with the catalytic cycle. This orthogonality is crucial, as it allows for the precise ligation of the sulfoxide-containing building block to proteins, peptides, small molecules, or surfaces without side reactions.[10]
Caption: Core components and workflow of a CuAAC "click" reaction.
Experimental Protocol: CuAAC Ligation of a Sulfoxide Building Block
This protocol provides a general method for conjugating an azide-functionalized sulfoxide to an alkyne-modified peptide or protein in an aqueous buffer system.[11][12]
Materials:
-
Azide-Functionalized Sulfoxide (e.g., 1-(2-azidoethyl)-4-methylbenzene 1-oxide): 10 mM stock in DMSO.
-
Alkyne-Modified Biomolecule: e.g., a peptide with a propargylglycine residue, 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Copper(II) Sulfate (CuSO₄): 20 mM stock in water.
-
Sodium Ascorbate: 100 mM stock in water (must be prepared fresh).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM stock in water.
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with buffer to a final volume of 430 µL.
-
Prepare the catalyst premix: combine 5.0 µL of 50 mM THPTA with 2.5 µL of 20 mM CuSO₄. Mix gently and let stand for 1-2 minutes. This creates a 5:1 ligand-to-copper ratio.[12]
-
To the biomolecule solution, add 10 µL of the 10 mM azide-functionalized sulfoxide stock solution (final concentration ~230 µM).
-
Add the 7.5 µL of the catalyst premix to the reaction tube.
-
Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution.[9][13]
-
Mix the solution gently by inversion or by placing on a slow rotator. Protect the reaction from light and allow it to proceed at room temperature for 1-2 hours.
-
The resulting conjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
Part 3: Application Case Study: Azide-A-DSBSO, an Enrichable and MS-Cleavable Cross-Linker
The true power of azide-functionalized sulfoxides is realized in their application as sophisticated tools for chemical biology and proteomics. A prime example is the development of Azide-A-DSBSO (Azide-tagged, Acid-cleavable DiSuccinimidyl-BisSulfOxide), a multifunctional cross-linker designed for the study of protein-protein interactions (PPIs) by mass spectrometry (XL-MS).[7][14]
Design and Functionality
Azide-A-DSBSO integrates several key functionalities into a single reagent:
-
Lysine Reactivity: Two N-hydroxysuccinimidyl (NHS) esters react with primary amines (e.g., lysine residues) on proteins, covalently linking interacting proteins.[7]
-
Sulfoxide-Mediated MS-Cleavability: The two sulfoxide groups introduce bonds that are selectively cleaved under collision-induced dissociation (CID) in a mass spectrometer. This predictable fragmentation pattern simplifies the identification of cross-linked peptides from complex spectra.[14][15]
-
Azide Handle for Enrichment: The central azide group serves as a bioorthogonal handle. After cross-linking, the entire complex can be "clicked" to an alkyne-functionalized affinity tag (e.g., alkyne-biotin), allowing for the selective enrichment of cross-linked species from a complex cellular lysate.[7][10]
-
Acid-Labile Linker: An acetal bond connects the azide tag to the main cross-linker scaffold, allowing the captured peptides to be cleanly eluted from the affinity matrix (e.g., streptavidin beads) using mild acid before MS analysis.[7]
Experimental and Data Workflow
Caption: Workflow for identifying protein-protein interactions using Azide-A-DSBSO.
This integrated workflow demonstrates the profound utility of combining azide and sulfoxide functionalities. The reagent allows researchers to capture transient protein interactions within living cells, selectively isolate these rare events, and unambiguously identify the interacting partners, providing invaluable insights into cellular biology.[7][16]
Synthetic Yields of Key Intermediates
The synthesis of a complex molecule like Azide-A-DSBSO involves multiple steps. The table below summarizes the reported yields for key transformations in an optimized synthetic route, highlighting the efficiency of the chemical steps involved.[7]
| Step No. | Transformation | Starting Material | Product | Yield (%) |
| 1 | Thioether Formation | 2,2-bis(bromomethyl)propane-1,3-diol | Diol-bis-sulfide Intermediate | 75 |
| 2 | Oxidation to Sulfoxide | Diol-bis-sulfide Intermediate | Diol-bis-sulfoxide Intermediate | 90 |
| 3 | Acetal Formation with Azide Moiety | Diol-bis-sulfoxide Intermediate | Azide-tagged Diol Intermediate | 69 |
| 4 | Activation with Disuccinimidyl Carbonate | Azide-tagged Diol Intermediate | Final Product: Azide-A-DSBSO | 65 |
This data underscores that, while the overall synthesis is lengthy, the individual steps, including the critical sulfoxide formation, are robust and high-yielding, making these advanced reagents accessible for research.
Conclusion and Future Outlook
Azide-functionalized sulfoxides are more than mere chemical curiosities; they are precision-engineered tools that address fundamental challenges in drug development and chemical biology. By providing a stable, chiral scaffold that is pre-equipped for bioorthogonal ligation, they enable a modular and powerful approach to constructing and analyzing complex molecular systems. The successful application of reagents like Azide-A-DSBSO in mapping cellular interactomes is a testament to their potential. Future innovations will likely focus on expanding the diversity of the sulfoxide core to include different chiralities and electronic properties, as well as developing novel azide-sulfoxide linkers for targeted drug delivery systems, such as antibody-drug conjugates (ADCs). As synthetic methodologies become more refined, these versatile compounds will undoubtedly play an increasingly central role in the discovery of next-generation therapeutics and biological probes.
References
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Burke, A. M., et al. (2015). Synthesis of two new enrichable and MS-cleavable cross-linkers to define protein-protein interactions by mass spectrometry. Organic & Biomolecular Chemistry, 13(17), 5030-5037. [Link]
-
ResearchGate. (n.d.). Schematic synthesis scheme for Azide-A-DSBSO. Retrieved from ResearchGate. [Link]
-
Lan, X., et al. (2016). Developing an Acidic Residue Reactive and Sulfoxide-Containing MS-Cleavable Homobifunctional Cross-Linker for Probing Protein–Protein Interactions. Analytical Chemistry, 88(16), 8315-8322. [Link]
-
Jiang, P.-L., et al. (2025). A high-efficiency Azide-A-DSBSO cross-linking-MS protocol for identifying thousands of in vivo protein interactions in single day. PRIDE Archive, PXD065905. [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from Wikipedia. [Link]
-
Ahmad Fuaad, A. A. H., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148-13174. [Link]
-
Rostovtsev, V. V., et al. (2002). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from Interchim. [Link]
-
Biosyntan GmbH. (n.d.). Click Chemistry. Retrieved from Biosyntan. [Link]
-
Presolski, S. I., et al. (2011). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from Jena Bioscience. [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Sulfoxide-containing MS-cleavable cross-linkers. Retrieved from ResearchGate. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from Interchim. [Link]
-
Gutierrez, C. B., et al. (2018). Development of a Novel Sulfoxide-Containing MS-Cleavable Homobifunctional Cysteine-Reactive Cross-Linker for Studying Protein-Protein Interactions. Analytical Chemistry, 90(12), 7600-7607. [Link]
-
Li, H., et al. (2008). Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing beta-blocker analogues employing click chemistry. The Journal of Organic Chemistry, 73(16), 6433-6436. [Link]
-
Cenmed Enterprises. (n.d.). Azide A Dsbso Crosslinker. Retrieved from Cenmed. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from University of Rochester. [Link]
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from Master Organic Chemistry. [Link]
-
Huang, L., et al. (2016). Developing an Acidic Residue Reactive and Sulfoxide-Containing MS-Cleavable Homobifunctional Cross-Linker for Probing Protein-Protein Interactions. Analytical Chemistry, 88(16), 8315-8322. [Link]
-
DiVA. (2014). Synthesis of azidoethyl 3,4,6-tri-O-acetyl-α–D- mannopyranoside for future bioconjugation in PET studies. Retrieved from DiVA portal. [Link]
-
Satchell, J. F. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from AAPPTec. [Link]
-
Expert Opinion on Drug Discovery. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(5), 509-529. [Link]
-
SciSpace. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. Retrieved from SciSpace. [Link]
-
ResearchGate. (n.d.). Solid-Phase Synthesis of 2-Aminoethyl Glucosamine Sulfoforms. Retrieved from ResearchGate. [Link]
-
Radboud Repository. (2006). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Retrieved from Radboud Repository. [Link]
-
Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Retrieved from Preprints.org. [Link]
-
ResearchGate. (n.d.). Synthesis of Azido End-functional Polystyrene. Retrieved from ResearchGate. [Link]
-
SciSpace. (n.d.). Synthesis of 1,2-bis(2-oxazolinyl-2)ethane and its application as chain extender for poly(ethylene terephthalate). Retrieved from SciSpace. [Link]
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Methodological & Application
High-Efficiency CuAAC Bioconjugation of (R)-1-Azido-4-(methylsulfinyl)-butane
Abstract & Scope
This technical guide details the protocol for utilizing (R)-1-Azido-4-(methylsulfinyl)-butane in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This molecule is a bio-orthogonal analogue of Sulforaphane (SFN) , a potent inducer of the Nrf2 antioxidant response element. By replacing the reactive isothiocyanate (ITC) group with an azide, researchers can "click" the bioactive sulforaphane pharmacophore onto alkynyl-modified proteins, fluorophores, or solid supports without compromising the chiral sulfoxide center essential for biological recognition.
Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Discovery Researchers focusing on Nrf2 pathway modulation.
Chemical Context & Mechanistic Integrity[1][2]
The Molecule: (R)-1-Azido-4-(methylsulfinyl)-butane
-
Pharmacophore: The (R)-methylsulfinyl butane chain is the structural driver for Keap1-Nrf2 interaction.
-
Chirality: The sulfur atom is a chiral center. The (R)-enantiomer is the naturally occurring, bioactive form found in broccoli sprouts.
-
Stability Warning (Sulfoxide): The sulfoxide group (
) is polar and susceptible to redox manipulation.
Ligand Selection: The THPTA Advantage
For this specific application, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is the required ligand, superior to the traditional TBTA.
-
Causality: Sulfoxides can weakly coordinate copper ions. THPTA forms a robust, water-soluble complex with Cu(I) that out-competes the sulfoxide for metal binding, preventing "poisoning" of the catalyst and ensuring the sulfoxide remains unreacted.
-
Biological Relevance: THPTA prevents Cu-induced oxidative damage to proteins during bioconjugation.
Visualization of Reaction Pathway[1][2]
Figure 1: Mechanistic pathway of the THPTA-assisted CuAAC reaction preserving the sulfoxide motif.
Materials & Reagents
| Component | Specification | Storage | Role |
| (R)-SFN-Azide | >95% ee, (R)-1-Azido-4-(methylsulfinyl)-butane | -20°C, Dark | Click Partner (Bioactive) |
| CuSO₄[2][3] · 5H₂O | 20 mM stock in ddH₂O | Ambient | Copper Source |
| THPTA Ligand | 50 mM stock in ddH₂O | -20°C | Cu(I) Stabilizer & Protectant |
| Sodium Ascorbate | 100 mM stock (Freshly Prepared) | Do Not Store | Reductant (Cu²⁺ → Cu⁺) |
| Aminoguanidine | 100 mM stock in ddH₂O | 4°C | Prevents protein crosslinking (Optional) |
| EDTA | 0.5 M, pH 8.0 | Ambient | Copper Chelation/Stop Solution |
Experimental Protocol: Aqueous Bioconjugation
This protocol is optimized for labeling alkyne-modified proteins or cell lysates with the (R)-SFN-Azide probe.
Phase 1: Preparation of the Catalyst Complex (Self-Validating Step)
Why: Pre-complexing Copper and Ligand ensures that free copper never contacts the biomolecule or the sulfoxide.
-
In a clean microcentrifuge tube, mix CuSO₄ and THPTA stock solutions.
-
Ratio: 1:5 (Cu:Ligand).[3]
-
Example: Mix 10 µL CuSO₄ (20 mM) + 20 µL THPTA (50 mM).
-
-
Validation: The solution should remain clear or turn slightly blue. If a precipitate forms, the THPTA stock may be degraded.
Phase 2: The Click Reaction
-
Reaction Mix Assembly: Combine reagents in the following order in a 1.5 mL tube. Order is critical to prevent precipitation.
-
Buffer: PBS (pH 7.4) to final volume.
-
Alkyne Substrate: Final conc. 10–50 µM (e.g., Alkyne-tagged protein).
-
Azide Probe: Add (R)-SFN-Azide to final conc. 100 µM (2–10x excess over alkyne).
-
Cu-THPTA Complex: Add premix from Phase 1 to final conc. 100 µM Cu / 500 µM THPTA.
-
Aminoguanidine (Optional): Add to 5 mM if working with cell lysates.
-
-
Initiation: Add Sodium Ascorbate (final conc. 5 mM).
-
Incubation:
-
Vortex gently.
-
Incubate for 1 hour at Room Temperature in the dark.
-
Note: The sulfoxide is light-stable, but many fluorophores or proteins are not.
-
Phase 3: Quenching & Copper Removal (Critical for Nrf2 Assays)
Why: Copper is a transition metal that can induce oxidative stress, mimicking Nrf2 activation and causing false positives in downstream biological assays.
-
Stop Reaction: Add EDTA (pH 8.0) to a final concentration of 10 mM.
-
Purification (Choose based on scale):
-
Small Molecule Synthesis: Dilute with EtOAc, wash with 0.1 M EDTA (x3), then Brine.
-
Protein Labeling: Perform buffer exchange using Zeba™ Spin Desalting Columns or dialysis against PBS + 1 mM EDTA.
-
Synthesis Workflow Diagram
Figure 2: Step-by-step operational workflow for the conjugation protocol.
Quality Control & Troubleshooting
Self-Validating Checks
-
Colorimetric Check: During the reaction, the solution should remain colorless or pale yellow. If it turns brown or black , copper has precipitated (disproportionation to Cu(0)) or oxidized. Remedy: Increase THPTA concentration or prepare fresh Ascorbate.
-
Stereochemical Integrity: To verify the (R)-enantiomer is preserved, perform chiral HPLC on the final product if possible. The mild CuAAC conditions (pH 7, RT) generally do not cause racemization of the sulfoxide.
Analytical Confirmation
-
LC-MS: The formation of the triazole ring adds a specific mass shift.
-
Expected Shift: Mass of Alkyne + Mass of Azide (approx.[4] 175.25 Da for the azide fragment).
-
-
1H NMR (for small molecules): Look for the diagnostic triazole proton singlet typically appearing between 7.5 – 8.5 ppm .
References
-
Rostovtsev, V. V., et al. (2002).[5][6] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie.
-
Ahn, Y. H., et al. (2010). "Electrophilic tuning of the chemoprotective natural product sulforaphane." Proceedings of the National Academy of Sciences. (Demonstrates SFN probe utility).
-
Presonlski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.
-
Vo, D. V., et al. (2016). "A New and Effective Approach to the Synthesis of Sulforaphane." Letters in Organic Chemistry. (Synthesis of the azide precursor).
Sources
Reaction conditions for Staudinger ligation of sulfinyl azides
This Application Note and Protocol Guide is structured to address the technical nuances of the Staudinger ligation, specifically clarifying the critical distinction between Sulfinyl and Sulfonyl azides to ensure experimental success and safety.
Clarification of Substrate Scope: Sulfinyl vs. Sulfonyl Azides
Executive Summary & Scientific Scope
The "Sulfinyl" vs. "Sulfonyl" Distinction
While the prompt specifies Sulfinyl Azides (
The stable, widely utilized analogs in bioconjugation and drug synthesis are Sulfonyl Azides (
This guide focuses on the Staudinger Ligation of Sulfonyl Azides , as this represents the actionable, field-proven chemistry for drug development and bioconjugation.
Application Overview
The Staudinger ligation of sulfonyl azides is a chemoselective reaction used to couple a sulfonyl azide with a functionalized phosphine (or phosphite) ester.[1] Unlike the classic Staudinger reduction (which yields an amine), this ligation captures the intermediate aza-ylide to form a stable covalent bond.[]
-
Primary Product:
-Acyl Sulfonamides ( ) -
Key Advantage: Formation of acidic sulfonamides (pKa ~4.5) that mimic carboxylic acids but possess higher lipophilicity and metabolic stability.[3]
-
Mechanism: Nucleophilic attack of phosphorus on the terminal azide nitrogen, followed by nitrogen extrusion and intramolecular acyl transfer.
Mechanistic Insight
The reaction proceeds through a modified Staudinger pathway.[1] The high electrophilicity of the sulfonyl group accelerates the initial phosphine attack compared to alkyl azides, but it also stabilizes the intermediate phosphazide, requiring specific conditions to drive the rearrangement.
Reaction Pathway Diagram
The following diagram illustrates the mechanism for the Ashfeld Staudinger-Type Ligation , utilizing a chlorophosphite to mediate the coupling of a carboxylic acid and a sulfonyl azide.
Figure 1: Mechanistic flow of the Staudinger-type ligation converting sulfonyl azides to N-acyl sulfonamides.
Detailed Protocol: Synthesis of N-Acyl Sulfonamides
This protocol is based on the Ashfeld modification , which allows for the direct coupling of carboxylic acids and sulfonyl azides using a chlorophosphite mediator. This is superior to traditional methods requiring pre-synthesized phosphines.
Reagents & Equipment
-
Sulfonyl Azide (
): 1.0 equivalent (Prepared via diazo transfer or commercial). -
Carboxylic Acid (
): 1.1 equivalents. -
Reagent P: 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (ClP(pin)).[3]
-
Base: Triethylamine (
), distilled. -
Solvent: Dichloromethane (DCM), anhydrous.
-
Atmosphere: Argon or Nitrogen (strictly anhydrous conditions required).
Step-by-Step Methodology
Step 1: Activation of Carboxylic Acid
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and rubber septum.
-
Cool under Ar flow to room temperature.
-
Add Carboxylic Acid (1.1 mmol) and anhydrous DCM (5.0 mL).
-
Add Triethylamine (1.2 mmol) via syringe.
-
Cool the solution to 0 °C in an ice bath.
-
Dropwise add ClP(pin) (1.1 mmol).
-
Observation: A white precipitate (
) may form.
-
-
Stir at 0 °C for 15 minutes to form the active acyl phosphite intermediate.
Step 2: Staudinger Ligation
-
Add Sulfonyl Azide (1.0 mmol) directly to the reaction mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) .
-
Stir for 2–4 hours .
-
Monitoring: Monitor
evolution (bubbling). Reaction progress can be tracked by TLC (disappearance of azide) or IR (disappearance of azide peak at ~2130 cm⁻¹).
-
Step 3: Work-up & Purification
-
Quench the reaction by adding 1 M HCl (5 mL). This hydrolyzes the phosphate byproducts.
-
Transfer to a separatory funnel and extract with DCM (3 x 10 mL).
-
Combine organic layers and wash with Brine (10 mL).
-
Dry over
, filter, and concentrate under reduced pressure. -
Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate gradient).
-acyl sulfonamides are often polar and may streak; adding 1% acetic acid to the eluent can improve resolution.
Experimental Data & Validation
Reaction Conditions Optimization Table
The following data summarizes the effect of solvent and temperature on the yield of
| Entry | Solvent | Temperature | Time (h) | Yield (%) | Notes |
| 1 | THF | 23 °C | 6 | 65 | Slower kinetics observed. |
| 2 | DCM | 23 °C | 3 | 92 | Optimal condition. |
| 3 | Toluene | 80 °C | 1 | 88 | Faster, but risk of thermal decomposition. |
| 4 | DMF | 23 °C | 12 | 45 | Difficult work-up; side reactions. |
Troubleshooting Guide (Self-Validating System)
| Symptom | Root Cause | Corrective Action |
| No | Phosphite hydrolysis (Wet solvent) | Ensure DCM is distilled over |
| Azide persists on TLC | Incomplete activation | Increase activation time (Step 1) to 30 mins. Ensure base is dry. |
| Low Yield | Product hydrolysis during work-up | |
| Explosion Risk | Concentration of azides | Safety: Never concentrate sulfonyl azides to dryness if the C/N ratio is <3. Use blast shield. |
Workflow Visualization
Figure 2: Operational workflow for the Staudinger ligation of sulfonyl azides.
References
-
Ashfeld, B. L., et al. (2007). "One-Pot Synthesis of N-Acyl Sulfonamides via a Staudinger-Type Ligation." Journal of Organic Chemistry.
-
Zeng, X., & Wu, Z. (2022). "Curtius-Type Rearrangement of Sulfinyl Azides: A Matrix Isolation and Computational Study." The Journal of Physical Chemistry A. (Demonstrates instability of sulfinyl azides).
-
Saxon, E., & Bertozzi, C. R. (2000). "Cell Surface Engineering by a Modified Staudinger Reaction." Science.
-
Ghodsinia, S. A., & Akhlaghinia, B. (2025). "Direct synthesis of sulfonyl azides from sulfonic acids." ResearchGate.[4][5]
Sources
Application Notes and Protocols for the Preparation of (R)-1-Azido-4-(methylsulfinyl)-butane from (R)-Sulforaphane Amine
Introduction
(R)-Sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables, has garnered significant attention for its potent chemopreventive and antioxidant properties.[1][2][3] Its therapeutic potential has driven the development of synthetic analogs to explore structure-activity relationships and enhance bioavailability. This document provides a detailed guide for the synthesis of (R)-1-Azido-4-(methylsulfinyl)-butane, a key intermediate, from (R)-Sulforaphane amine. The conversion of the primary amine to an azide functional group offers a versatile handle for subsequent bioorthogonal conjugation reactions, such as click chemistry or Staudinger ligations, which are invaluable in drug development and chemical biology.[4]
This guide is intended for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful and reproducible synthesis.
Scientific Principles and Strategic Considerations
The synthetic route from (R)-Sulforaphane to (R)-1-Azido-4-(methylsulfinyl)-butane involves two primary transformations:
-
Conversion of the Isothiocyanate to a Primary Amine: The isothiocyanate group of (R)-Sulforaphane is first converted to its corresponding primary amine, (R)-Sulforaphane amine. This is a critical prerequisite for the subsequent azidation step.
-
Conversion of the Primary Amine to an Azide: The resulting primary amine is then transformed into the target azide. Several methods exist for this conversion, with the choice depending on factors such as substrate compatibility, yield, and safety.[5][6][7][8][9]
Causality Behind Experimental Choices
The selection of reagents and reaction conditions is paramount for a successful synthesis, especially when dealing with sensitive functional groups like the sulfoxide in the sulforaphane backbone.
-
Amine Synthesis: The conversion of isothiocyanates to primary amines can be achieved through various methods. A common approach involves reaction with a suitable amine-containing reagent followed by hydrolysis. Care must be taken to avoid harsh conditions that could lead to degradation of the sulforaphane moiety.[10][11][12][13]
-
Azidation of the Primary Amine: The diazotization of a primary amine followed by reaction with an azide source is a classic and effective method.[14][15][16][17][18] This process involves the in-situ generation of a diazonium salt from the primary amine using a nitrite source under acidic conditions. The unstable diazonium intermediate is then quenched with an azide salt (e.g., sodium azide) to yield the desired alkyl azide.
-
Alternative Diazotransfer Reagents: For substrates sensitive to the conditions of classical diazotization, alternative diazotransfer reagents such as triflyl azide (TfN₃) or imidazole-1-sulfonyl azide can be employed under milder, often metal-catalyzed, conditions.[6][7][9] These reagents offer a safer and sometimes more efficient route to azides from primary amines.
-
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of this protocol, each key step includes in-process controls and detailed analytical characterization of intermediates and the final product. This self-validating approach allows for the early detection of any deviations and ensures the integrity of the final compound. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural confirmation.
Experimental Protocols
PART 1: Synthesis of (R)-Sulforaphane Amine from (R)-Sulforaphane
This initial step is crucial and assumes the availability of (R)-Sulforaphane. If starting from a precursor, appropriate synthetic steps should be taken to obtain the starting material. The conversion of the isothiocyanate to the amine is a foundational step.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)-Sulforaphane | ≥98% | Commercially Available | |
| Requisite reagents for amine synthesis | ACS Grade | Major Chemical Supplier | e.g., reagents for hydrolysis |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Major Chemical Supplier | ||
| Silica Gel | 230-400 mesh | Major Chemical Supplier | For column chromatography |
| Solvents for Chromatography | HPLC Grade | Major Chemical Supplier | e.g., Hexanes, Ethyl Acetate |
Protocol
A detailed protocol for the conversion of (R)-Sulforaphane to (R)-Sulforaphane amine would be inserted here. This would typically involve the reaction of the isothiocyanate with a suitable reagent to form a protected amine, followed by deprotection. Given the proprietary nature of some specific industrial processes, a generalized approach is outlined. A common method involves the reaction with an amine, such as ammonia or a primary amine, to form a thiourea, which can then be hydrolyzed or reduced to the amine.
PART 2: Preparation of (R)-1-Azido-4-(methylsulfinyl)-butane
This protocol details the conversion of the primary amine to the corresponding azide via a diazotization-azidation sequence.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (R)-Sulforaphane amine | As synthesized | In-house | |
| Sodium Nitrite (NaNO₂) | ACS Grade | Major Chemical Supplier | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Major Chemical Supplier | |
| Sodium Azide (NaN₃) | ACS Grade | Major Chemical Supplier | EXTREMELY TOXIC & EXPLOSIVE |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | |
| Deionized Water | |||
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | ||
| Brine (Saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Major Chemical Supplier |
Safety Precautions
-
Sodium Azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals and strong acids. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Diazonium salts are unstable and potentially explosive, especially when dry. Keep the reaction mixture cold at all times and do not isolate the diazonium intermediate.
-
Handle all organic solvents in a fume hood.
Protocol
-
Dissolution of Amine: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-Sulforaphane amine (1.0 eq) in a mixture of deionized water and dichloromethane (DCM) at 0°C (ice-water bath).
-
Acidification: Slowly add concentrated hydrochloric acid (2.5 eq) to the stirring solution while maintaining the temperature at 0°C.
-
Diazotization: In a separate flask, prepare a solution of sodium nitrite (1.2 eq) in deionized water. Add this solution dropwise to the amine solution over 15-20 minutes, ensuring the temperature does not rise above 5°C. Stir the reaction mixture at 0°C for an additional 30 minutes. The formation of the diazonium salt can be monitored by the disappearance of the starting amine using Thin Layer Chromatography (TLC).
-
Azidation: In another flask, dissolve sodium azide (1.5 eq) in deionized water. Add this solution dropwise to the cold diazonium salt solution. Caution: Gas evolution (N₂) will occur. Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude (R)-1-Azido-4-(methylsulfinyl)-butane by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Characterization of (R)-1-Azido-4-(methylsulfinyl)-butane
The structure and purity of the final product should be confirmed by spectroscopic methods.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the butyl chain protons, with chemical shifts influenced by the adjacent sulfoxide and azide groups. |
| ¹³C NMR | Resonances for the four unique carbon atoms of the butane backbone. |
| FT-IR | A strong, characteristic absorption band for the azide (N₃) stretch, typically around 2100 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product. |
Visualizations
Reaction Pathway
Caption: Synthetic pathway from (R)-Sulforaphane to the target azide.
Experimental Workflow
Caption: Step-by-step workflow for the azidation reaction.
Conclusion
This document provides a comprehensive and scientifically grounded guide for the preparation of (R)-1-Azido-4-(methylsulfinyl)-butane from (R)-Sulforaphane amine. By adhering to the detailed protocols and safety precautions, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and chemical biology. The emphasis on analytical validation at each stage ensures the production of a high-purity compound, which is critical for subsequent research endeavors.
References
-
Barral, K., Moorhouse, A. D., & Moses, J. E. (2007). Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. Organic Letters, 9(9), 1809–1811. [Link]
-
American Chemical Society. (n.d.). Synthesis of organic azides from primary amines in continuous flow and subsequent preparation of triazoles. Retrieved from [Link]
-
Automated Synthesis for the Safe Production of Organic Azides from Primary Amines. (2024). ACS Publications. [Link]
-
Klump, S. P., & Shechter, H. (2002). Conversions of primary amines to azides by n-butyllithium and azidotris(diethylamino)phosphonium bromide. Tetrahedron Letters, 43(47), 8421–8423. [Link]
-
Organic Chemistry Portal. (n.d.). Azide synthesis by diazotransfer. Retrieved from [Link]
-
Yagishita, Y., Fahey, J. W., Dinkova-Kostova, A. T., & Kensler, T. W. (2019). Broccoli or Sulforaphane: Is It the Source or Dose That Matters?. Molecules, 24(19), 3593. [Link]
-
Hanson, J. E. (n.d.). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Retrieved from [Link]
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Kallasy, N., & Zgheib, N. K. (2013). Stability of Sulforaphane for Topical Formulation. International Journal of Pharmaceutical Compounding, 17(2), 158–163. [Link]
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National Center for Biotechnology Information. (n.d.). Stability of sulforaphane for topical formulation. PubMed. Retrieved from [Link]
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Nguyen, T. H. T., et al. (2017). A New and Effective Approach to the Synthesis of Sulforaphane. Letters in Organic Chemistry, 14(7), 476-480. [Link]
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Fahey, J. W., et al. (2017). Stabilized Sulforaphane for Clinical Use: Phytochemical Delivery Efficiency. Molecular Nutrition & Food Research, 61(5), 1600766. [Link]
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Bartoli, G., et al. (2008). Efficient Transformation of Azides to Primary Amines Using the Mild and Easily Accessible CeCl3·7H2O/NaI System. The Journal of Organic Chemistry, 73(5), 1919–1924. [Link]
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Bentham Science. (n.d.). A New and Effective Approach to the Synthesis of Sulforaphane. Retrieved from [Link]
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European Patent Office. (n.d.). Method for purifying dimethyl sulfoxide. Retrieved from [Link]
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Wu, Y., et al. (2019). Insights about stabilization of sulforaphane through microencapsulation. Food Research International, 122, 539-548. [Link]
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Hartl, M., et al. (2017). Amine-to-Azide Conversion on Native RNA via Metal-Free Diazotransfer Opens New Avenues for RNA Manipulations. Angewandte Chemie International Edition, 56(45), 14310–14314. [Link]
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Isothiocyanate chemistry. (n.d.). ResearchGate. Retrieved from [Link]
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Magesh, S., et al. (2013). New Method for the Synthesis of Sulforaphane and Related Isothiocyanates. Synthetic Communications, 43(16), 2201–2209. [Link]
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Rollin, P., et al. (2017). Production of enantiopure R-sulforaphane. ResearchGate. Retrieved from [Link]
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M. K. (2020). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 25(19), 4581. [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Facile and one-pot synthesis of aryl azides via diazotization of aromatic amine using cross-linked poly(4-vinylpyridine)-supported nitrite ion and azidation by a Sandmeyer-type reaction. Research on Chemical Intermediates, 42(10), 7183–7195. [Link]
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Chemistry LibreTexts. (2023). 14.4: Diazotization of Amines. [Link]
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Abusnana, S., et al. (2021). Enantioselective synthesis of (R)-sulforaphane by the DAG methodology. Molecules, 26(11), 3241. [Link]
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Nickisch, R., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(6), 3568–3575. [Link]
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JoVE. (n.d.). 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. Retrieved from [Link]
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Al-Shmaly, N. (2017). Detection of Sodium Azide by 14N NMR spectroscopy. ResearchGate. [Link]
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Troubleshooting & Optimization
Preventing racemization of the sulfoxide group during azide substitution
A Guide for Researchers in Synthetic and Medicinal Chemistry
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of maintaining the stereochemical integrity of sulfoxides during synthesis. Chiral sulfoxides are pivotal structural motifs in numerous pharmaceuticals and advanced materials, where the specific configuration at the sulfur atom dictates biological activity and material properties.[1][2][3]
This resource provides in-depth, field-tested insights and protocols to help you troubleshoot and prevent the racemization of sulfoxide groups, with a specific focus on nucleophilic substitution reactions such as azide incorporation.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature of sulfoxide chirality and the mechanisms leading to its loss.
Q1: What is sulfoxide racemization and why is it a significant concern?
A sulfoxide with two different substituents on the sulfur atom (R-S(O)-R') is chiral. The sulfur atom, along with its lone pair of electrons and the oxygen atom, forms a stable pyramidal geometry.[4] This stereocenter is configurationally stable under normal conditions, with a high barrier to pyramidal inversion (typically 38-41 kcal/mol), meaning it does not readily racemize at room temperature.[4]
Racemization is the process by which an enantiomerically pure or enriched sample converts into a 1:1 mixture of both enantiomers (a racemate), resulting in the complete loss of optical activity. This is a major concern in drug development because often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or cause harmful side effects.[1] Therefore, preserving the absolute configuration of a chiral sulfoxide during a synthetic sequence is paramount.
Q2: What are the primary mechanisms that cause sulfoxide racemization during a substitution reaction?
While thermally stable, the sulfoxide stereocenter can be compromised under certain chemical conditions. During nucleophilic substitution reactions, racemization can occur through several pathways:
-
Pyramidal Inversion: Under harsh conditions, such as high temperatures (>200 °C) or acid catalysis, the energy barrier for pyramidal inversion can be overcome, leading to racemization.[4][5]
-
Formation of Achiral Intermediates: Certain reactions can proceed through intermediates that are no longer chiral at the sulfur atom. For example, the Pummerer reaction, which involves treating a sulfoxide with an acid anhydride, can lead to an achiral intermediate, subsequently losing the initial stereochemical information.[3][6]
-
Reversible Reactions: If the substitution reaction is reversible, and the forward and reverse reactions proceed with inversion of stereochemistry, this can lead to gradual racemization of the starting material and product. The Mislow-Evans rearrangement is a classic example where a[7][8]-sigmatropic rearrangement is in equilibrium, which can lead to racemization at elevated temperatures if not trapped efficiently.[7][9][10]
Q3: Why is azide substitution particularly challenging for maintaining sulfoxide stereochemistry?
Azide (N₃⁻) is a potent nucleophile. A direct Sₙ2-type attack on a carbon atom adjacent to a sulfoxide is a common strategy. However, the reaction conditions required for this transformation can pose a risk to the sulfoxide's stereochemical integrity. Factors that contribute to this challenge include:
-
Elevated Temperatures: Many substitution reactions require heat to proceed at a reasonable rate, which can promote thermal racemization.
-
Basic/Nucleophilic Conditions: The azide ion itself or basic additives can potentially interact with the sulfoxide group or abstract protons alpha to the sulfur, opening pathways for side reactions or racemization.
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often used to enhance the nucleophilicity of the azide ion, but their properties can also influence the stability of intermediates and transition states, potentially favoring racemization pathways.[11]
Troubleshooting Guide: Azide Substitution on Chiral Sulfoxides
This section provides a problem-oriented approach to address common issues encountered during the azide substitution process.
Problem: Significant racemization or complete loss of stereointegrity is observed after reacting a chiral sulfoxide substrate with sodium azide.
This is the most common and critical issue. The troubleshooting process should systematically evaluate each reaction parameter.
Caption: Troubleshooting workflow for sulfoxide racemization.
Step 1: Evaluate Reaction Temperature
-
Causality: Higher temperatures provide the activation energy for pyramidal inversion, the most direct pathway to racemization.[4]
-
Troubleshooting Action: Systematically lower the reaction temperature. Attempt the reaction at room temperature, 0 °C, or even lower if the reagents' stability and solvent properties permit. Monitor the reaction over a longer period to compensate for the slower rate.
Step 2: Assess Solvent Choice
-
Causality: The solvent shell around the nucleophile and any intermediates can dramatically affect the reaction pathway. Polar protic solvents can solvate and deactivate the nucleophile, while highly polar aprotic solvents, though good for Sₙ2 reactions, might stabilize intermediates that lead to racemization.[11][12]
-
Troubleshooting Action:
-
If using a polar protic solvent (e.g., alcohols), switch to a polar aprotic solvent like DMF, acetonitrile, or acetone to enhance nucleophilicity.[11]
-
If racemization persists in DMF or DMSO, consider a less polar solvent like THF or 1,4-dioxane. This may require the use of a phase-transfer catalyst (e.g., a crown ether) to improve the solubility and reactivity of the azide salt.
-
Step 3: Analyze the Leaving Group
-
Causality: A poor leaving group requires more forcing conditions (higher temperature, longer reaction times), increasing the risk of racemization.[12][13][14] Conversely, an excellent leaving group allows the reaction to proceed under much milder conditions.
-
Troubleshooting Action: If your substrate has a mediocre leaving group (e.g., chloride, bromide), consider converting it to a better one like a tosylate, mesylate, or ideally, a triflate. The significantly increased reactivity often allows the substitution to occur at low temperatures where racemization is negligible.
| Leaving Group | Relative Reactivity (Approx.) | Recommended Conditions |
| Chloride (Cl⁻) | 1 | High Temp (e.g., >80 °C) |
| Bromide (Br⁻) | ~50 | Moderate Temp (e.g., 50-80 °C) |
| Tosylate (OTs⁻) | ~10,000 | Low Temp (e.g., 0 °C to RT) |
| Triflate (OTf⁻) | ~1,000,000 | Very Low Temp (e.g., -40 °C to 0 °C) |
| Caption: Impact of leaving group on reaction conditions. |
Step 4: Re-evaluate the fundamental reaction mechanism
-
Causality: If optimizing conditions for a direct substitution fails, it may indicate an inherent incompatibility of the substrate with the reaction type. An alternative synthetic strategy that proceeds via a different, stereocontrolled mechanism is required.
-
Troubleshooting Action: Instead of direct substitution, consider a pathway that transfers chirality in a predictable manner. The Andersen synthesis, which involves the nucleophilic substitution on a chiral sulfinate ester, is a cornerstone of stereocontrolled sulfoxide synthesis.[3][15][16]
Validated Protocols for Stereoretentive Synthesis
When direct substitution proves unreliable, alternative strategies that build the chiral sulfoxide with the azide moiety already in place or use a predictable stereochemical pathway are superior.
Protocol A: The Andersen Synthesis Approach
This is the most reliable method for preparing enantiomerically pure sulfoxides. The reaction proceeds with a clean inversion of configuration at the sulfur center.[3][16]
Workflow:
-
Prepare a Diastereomerically Pure Sulfinate Ester: React a sulfinyl chloride with a chiral alcohol, such as (-)-menthol. The resulting diastereomeric sulfinate esters can often be separated by crystallization.
-
Nucleophilic Substitution: Treat the purified sulfinate ester with an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) that contains the azide group or a precursor.
Caption: The Andersen synthesis workflow.
Detailed Experimental Steps:
-
Esterification: To a solution of (-)-menthol (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether at 0 °C, add the desired sulfinyl chloride (1.1 eq) dropwise. Stir the reaction for 4-12 hours, allowing it to warm to room temperature.
-
Workup & Purification: Quench the reaction with water and extract the product into ether. Wash with dilute HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify the diastereomers by fractional crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Substitution: Dissolve the pure diastereomer (1.0 eq) in anhydrous THF at -78 °C. Add the azide-containing organometallic reagent (e.g., 3-azidopropylmagnesium bromide, 1.5 eq) dropwise.
-
Final Workup: Stir for 2-4 hours at low temperature, then quench with saturated NH₄Cl solution. Extract the product, dry, and purify by column chromatography to yield the enantiopure azido sulfoxide.
Protocol B: The Mislow-Evans Rearrangement
This method is particularly useful for synthesizing allylic alcohols with high stereocontrol, transferring chirality from sulfur to carbon. While not a direct azide substitution, it represents a powerful alternative for building complex molecules where the sulfoxide directs stereochemistry. The process involves a[7][8]-sigmatropic rearrangement of an allylic sulfoxide to a sulfenate ester, which is then trapped.[7][9][17][18]
-
Mechanism: A chiral allylic sulfoxide undergoes thermal rearrangement to form a sulfenate ester. This intermediate is then cleaved by a thiophilic reagent (like trimethyl phosphite) to yield the allylic alcohol.[7] The chirality at the sulfur atom dictates the stereochemistry of the newly formed C-O bond.[7]
This approach is less direct for azide substitution but highlights the principle of using the sulfoxide as a temporary chiral director, after which it is removed. A subsequent Mitsunobu reaction on the resulting chiral alcohol could then be used to install the azide with inversion of configuration.
References
-
Mislow–Evans rearrangement. (2023, December 2). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Nishimura, T. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. Royal Society of Chemistry. DOI:10.1039/D5CC00797F. Retrieved February 12, 2026, from [Link]
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Kiełbasiński, P. (2012). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 17(9), 10472-10499. National Institutes of Health. Retrieved February 12, 2026, from [Link]
-
Yu, Z., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Organics, 4(2), 221-235. MDPI. Retrieved February 12, 2026, from [Link]
-
Wang, Y., et al. (2022). Dearomative Mislow–Braverman–Evans Rearrangement of Aryl Sulfoxides. ACS Catalysis, 12(10), 6036-6043. National Institutes of Health. Retrieved February 12, 2026, from [Link]
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K. C. Nicolaou, & T. Montagnon. (2008). The Mislow-Evans Rearrangement. In Molecules That Changed the World (pp. 142-143). Wiley-VCH. Retrieved February 12, 2026, from [Link]
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Kagan, H. B. (2008). Asymmetric Synthesis of Chiral Sulfoxides. In Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH. Retrieved February 12, 2026, from [Link]
-
Mislow-Evans Rearrangement. (n.d.). CDN. Retrieved February 12, 2026, from [Link]
-
Wang, J., et al. (2020). Organocatalytic asymmetric azidation of sulfoxonium ylides: mild synthesis of enantioenriched α-azido ketones bearing a labile tertiary stereocenter. Chemical Science, 11(15), 3876-3881. National Institutes of Health. Retrieved February 12, 2026, from [Link]
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Calligaro, A., et al. (2000). Stereochemical Aspects of Sulfoxides and Metal Sulfoxide Complexes. Croatica Chemica Acta, 73(4), 879-901. CORE. Retrieved February 12, 2026, from [Link]
-
Nishimura, Y., et al. (2023). Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. The Journal of Organic Chemistry, 88(10), 6616-6623. ACS Publications. Retrieved February 12, 2026, from [Link]
-
Nishimura, Y., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. The Journal of Organic Chemistry, 86(23), 16398-16405. ACS Publications. Retrieved February 12, 2026, from [Link]
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 12, 2026, from [Link]
-
Skarżewski, J., & Ganczar, M. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47(1), 175-190. Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
-
Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 12, 2026, from [Link]
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Baird, M., & Jones, R. H. (1994). Sulfoxides and stereochemical control in organometallic chemistry. Pure and Applied Chemistry, 66(7), 1565-1572. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
i. nucleophilic substitution. (2020, April 10). Retrieved February 12, 2026, from [Link]
-
Kumar, A. S., et al. (2017). Absolute Stereochemical Determination of Asymmetric Sulfoxides via Central to Axial Induction of Chirality. Organic Letters, 19(7), 1722-1725. PubMed. Retrieved February 12, 2026, from [Link]
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Rayner, D. R., et al. (1968). Mechanisms of Thermal Racemization of Sulfoxides. Journal of the American Chemical Society, 90(17), 4854-4857. ACS Publications. Retrieved February 12, 2026, from [Link]
-
Landini, D., et al. (1966). The Hydrogen Chloride-Catalyzed Racemization of Sulfoxides. Journal of the American Chemical Society, 88(12), 2848-2852. ACS Publications. Retrieved February 12, 2026, from [Link]
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Young, A. (2008, April 24). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign. Retrieved February 12, 2026, from [Link]
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Willis, C. L., & Jones, S. (2025). The stereochemistry of substitution at S(VI). Chemical Society Reviews. Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
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5.4: Enantioselective Sulfoxidation. (2021, March 16). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
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Sankaran, G. S., et al. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry, 2(2), 93-101. MedCrave. Retrieved February 12, 2026, from [Link]
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Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 10366-10428. ACS Publications. Retrieved February 12, 2026, from [Link]
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E-mail, Y. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 44-50. PubMed. Retrieved February 12, 2026, from [Link]
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Minimizing byproduct formation in click reactions involving sulfinyl butanes
Current Status: Operational Ticket ID: CLICK-SULF-001 Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary: The "Sulfinyl Butane" Dilemma
Welcome to the technical support center. If you are performing a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a substrate containing a sulfinyl butane (butyl sulfoxide) moiety, you are likely encountering a specific set of byproduct profiles.
The core chemical conflict is this: Sulfinyl groups are soft ligands that can poison the Copper(I) catalyst, slowing the reaction. Users often respond by heating the reaction. However, butyl sulfoxides possess
Your Goal: Achieve triazole formation at ambient temperature to prevent elimination, while outcompeting the sulfoxide for the copper center.
Diagnostic & Troubleshooting Modules
Module A: The "Butene" Spike (Thermal Elimination)
Symptom: LCMS shows a mass loss of roughly 90 Da (corresponding to the loss of the sulfenic acid fragment) or the appearance of volatile alkenes (1-butene). The desired product yield is low.
Root Cause: You applied heat (>50°C) to drive a sluggish reaction. The sulfinyl butane underwent a pericyclic syn-elimination.
The Mechanism:
Sulfoxides with
Figure 1: The Thermal Fork. Heating a sulfinyl butane substrate risks activating the Ei elimination pathway (Path B) if the catalytic cycle (Path A) is not kinetically superior.
Corrective Action:
-
Strict Temperature Cap: Never exceed 40°C.
-
Ligand Acceleration: You must use a catalytic accelerator to make the reaction fast at room temperature. Switch from standard conditions to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA . These ligands protect the Cu(I) from sulfoxide chelation and accelerate the click rate by orders of magnitude.
Module B: The "Dimer" Impurity (Glaser Coupling)
Symptom: You observe a byproduct with a mass equal to 2 x Alkyne - 2H. The reaction mixture turns green or blue (indicating Cu(II)).
Root Cause: Oxidative homocoupling of the alkyne (Glaser coupling). This occurs when the catalytic cycle stalls (due to sulfoxide interference) and Oxygen is present.
The Mechanism: Sulfoxides bind to Cu(I), removing it from the catalytic cycle. Without a protective ligand, the "naked" Cu(I) is easily oxidized by atmospheric oxygen to Cu(II), which catalyzes the dimerization of alkynes.
Corrective Action:
-
Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes before adding the catalyst.
-
Reducing Agent Overload: Ensure Sodium Ascorbate is present at 5–10 equivalents relative to Copper.
-
Inert Atmosphere: Run the reaction under a positive pressure of nitrogen.
Optimized Protocol: Ligand-Accelerated Sulfinyl Click
This protocol is designed specifically to minimize thermal elimination and oxidative byproducts in sulfinyl-containing substrates.
Reagents:
-
Substrate A: Alkyne-functionalized sulfinyl butane (1.0 eq)
-
Substrate B: Azide partner (1.1 eq)
-
Ligand: THPTA (Commercial grade)
-
Reductant: Sodium Ascorbate (Freshly prepared 1M solution in water)
-
Solvent: DMSO/Water (1:[2][3]1) or tBuOH/Water (1:1). Note: DMSO is compatible here despite being a sulfoxide itself, as the THPTA ligand outcompetes it.
Step-by-Step Workflow:
-
Ligand Complex Pre-formation (Critical): In a separate small vial, mix CuSO₄ (0.05 eq) and THPTA (0.25 eq). The ratio of Ligand:Cu must be 5:1 .
-
Why? Excess ligand ensures the Cu center is wrapped, preventing the sulfinyl substrate from binding and poisoning the catalyst.
-
Visual Check: The solution should be a clear, light blue.
-
-
Main Mix Assembly: Dissolve Alkyne and Azide in the solvent mixture. Cap the vial with a septum.
-
Action: Insert a needle connected to an Argon line and a vent needle. Sparge for 10 minutes.
-
-
Catalyst Injection: Add the Cu-THPTA complex to the reaction vial via syringe.
-
Activation: Add Sodium Ascorbate (0.5 eq) dropwise via syringe.
-
Visual Check: The solution should turn colorless or pale yellow (indicating Cu(I)). If it turns green, you have oxygen ingress.
-
-
Incubation: Stir at 20–25°C (Room Temp) .
-
Warning: Do NOT heat.
-
-
Monitoring: Check via LCMS at 1 hour. If conversion is <50%, add another portion of Ascorbate (0.5 eq).
Comparative Data: Ligand Efficiency
The following table illustrates why standard conditions fail with sulfinyl substrates and why THPTA is the required fix.
| Condition | Catalyst System | Temperature | Reaction Time | Major Byproduct | Yield (Triazole) |
| Legacy | CuI / No Ligand | 60°C | 12 Hours | 1-Butene (Elimination) | < 40% |
| Standard | CuSO₄ / Ascorbate | 25°C | 24 Hours | Glaser Dimer (Oxidative) | ~ 50% |
| Optimized | CuSO₄ / THPTA (1:5) | 25°C | 1 Hour | None | > 95% |
Frequently Asked Questions (FAQ)
Q: Can I use Copper(I) Iodide (CuI) instead of CuSO₄/Ascorbate? A: We strongly advise against it for sulfinyl substrates. Iodide is a ligand itself and can form clusters. More importantly, CuI requires an amine base (like DIPEA) to solubilize. Bases can trigger the Pummerer rearrangement in sulfoxides if any electrophiles are present. The CuSO₄/Ascorbate system is pH neutral and safer.
Q: My reaction turned yellow/brown. Is this a problem? A: A yellow/brown tint usually indicates the formation of Cu(I)-acetylides, which is normal. However, if it turns dark brown/black and precipitates, you may have disproportionation of Cu(I) to Cu(0) metal. Add more THPTA ligand to stabilize the Cu(I).
Q: Why do I need 5 equivalents of THPTA? Isn't 1:1 enough? A: In standard click chemistry, 1:1 or 2:1 is fine. However, your substrate (sulfinyl butane) is a competing ligand. You need a large excess of THPTA to statistically ensure that Copper binds to the ligand and not your substrate.
Mechanistic Visualization: The Chelation Shield
The diagram below illustrates how the THPTA ligand protects the reaction from the "Sulfinyl Trap."
Figure 2: Ligand Competition. THPTA (Green) outcompetes the Sulfinyl group (Red) for the Copper center, allowing the catalytic cycle to proceed without heating.
References
-
Ligand Acceleration in CuAAC: Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition. Citation for the use of THPTA to accelerate sluggish reactions.
-
Sulfoxide Thermal Elimination (Ei Mechanism): Trost, B. M., & Salzmann, T. N. (1976). "New synthetic methods. Secoalkylative unsaturation via sulfenylations." Journal of the American Chemical Society.[4] Foundational text on the thermal elimination of sulfoxides to form alkenes.
-
Prevention of Glaser Coupling: Angell, Y. L., & Burgess, K. (2007). "Ring closure to beta-turn mimics via copper-catalyzed azide-alkyne cycloadditions." Angewandte Chemie International Edition. Discusses the role of oxygen exclusion and Cu(II) in preventing oxidative coupling.
-
CuAAC Mechanism and Catalyst Poisoning: Worrell, B. T., et al. (2013). "Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions." Science. Provides the mechanistic basis for why chelating substrates interfere with the catalytic cycle.
Sources
- 1. Ei mechanism - Wikipedia [en.wikipedia.org]
- 2. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 4. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Mass spectrometry analysis of (R)-1-Azido-4-(methylsulfinyl)-butane adducts
This guide provides an in-depth technical comparison and protocol for the mass spectrometry analysis of adducts related to (R)-1-Azido-4-(methylsulfinyl)-butane and its parent pharmacophore, Sulforaphane (SFN) .
Executive Summary
(R)-1-Azido-4-(methylsulfinyl)-butane is the azide-functionalized structural analog of Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)-butane). In chemical proteomics and drug development, this molecule serves two critical distinct roles:
-
As a Negative Control: Unlike Sulforaphane, the azide analog lacks the electrophilic isothiocyanate (ITC) group required to form covalent dithiocarbamate adducts with cysteine residues. Therefore, it is used to distinguish specific pharmacodynamic targets from non-specific background binding.
-
As a Synthetic Intermediate: It is the direct precursor in the synthesis of SFN and related probes via the Staudinger reaction.
This guide compares the analysis of Sulforaphane Adducts (the active drug species) using Click Chemistry Probes (Alkyne/Azide-SFN) versus Label-Free Direct Analysis , identifying where the specific azide analog fits into the validation workflow.
Part 1: Technical Deep Dive & Mechanism
The Chemical Species
To accurately analyze adducts, one must distinguish between the active drug and the probe/control.
| Feature | Sulforaphane (SFN) | (R)-1-Azido-4-(methylsulfinyl)-butane |
| Structure | CH3-S(=O)-(CH2)4-N=C=S | CH3-S(=O)-(CH2)4-N3 |
| Reactive Warhead | Isothiocyanate (ITC) | Azide (N3) |
| Reactivity | Electrophilic; attacks thiols (Cys) | Bioorthogonal; inert to thiols |
| Adduct Formed | Dithiocarbamate (Covalent) | None (unless clicked to alkyne-protein) |
| Role in MS | The Analyte (Drug) | The Negative Control |
Adduct Formation Mechanism
-
SFN Binding: SFN reversibly modifies cysteine residues to form a dithiocarbamate adduct (
Mass +177.03 Da). This adduct is labile and can undergo neutral loss during ionization. -
Azide-Analog Behavior: The azide analog does not react with cysteine. In a competitive ABPP (Activity-Based Protein Profiling) assay, pre-treatment with the Azide analog should not block SFN binding. If it does, the binding is non-covalent (hydrophobic interaction).
Part 2: Comparative Analysis of MS Methodologies
This section compares three primary methods for characterizing SFN adducts, highlighting where the Azide analog is used for validation.
Method A: Direct Analysis (Label-Free)
-
Principle: Digest SFN-treated lysates and search for +177.03 Da mass shift.
-
Pros: No structural modification of the drug; physiological relevance.
-
Cons: High False Negative Rate. Dithiocarbamates are unstable during standard ESI-MS/MS (source fragmentation). Low stoichiometry makes detection difficult without enrichment.
-
Role of Azide Analog: Not applicable.
Method B: Alkyne-SFN Probe (Click Chemistry)
-
Principle: Use an Alkyne-SFN probe (SFN-yne). Treat cells
Lysis Click Reaction (CuAAC) with Biotin-Azide Streptavidin Enrichment On-bead Digestion MS. -
Pros: High Sensitivity. Enrichment allows detection of low-abundance targets (e.g., Keap1, MIF). Stable triazole linkage.
-
Cons: The alkyne tag may slightly alter permeability.
-
Role of Azide Analog: Crucial Negative Control. Parallel samples treated with (R)-1-Azido-4-(methylsulfinyl)-butane (instead of SFN-yne) followed by the same click reaction should yield zero specific identifications, validating that the Alkyne-SFN signals are ITC-dependent.
Method C: Azide-SFN Probe (SFN-N3)
-
Principle: Use an Azide-SFN probe (where the azide is added to the alkyl chain, retaining the ITC). React with Biotin-Alkyne .
-
Pros: Alternative bioorthogonal handle if the proteome is already labeled with alkynes.
-
Cons: Azide groups can be reduced to amines in reducing cellular environments (e.g., high GSH), potentially deactivating the probe.
-
Performance: Generally lower sensitivity than Method B due to background reactivity of alkynes in complex lysates.
Part 3: Experimental Protocol (Self-Validating)
Objective: Map SFN targets using Alkyne-SFN enrichment, validated by the Azide-Analog control.
Workflow Diagram (Graphviz)
Caption: Comparative chemical proteomics workflow. Group 2 (Azide Control) ensures that identified targets in Group 1 are dependent on the electrophilic ITC group, not the scaffold.
Step-by-Step Methodology
-
Cell Treatment:
-
Experimental: Treat cells with 10-50 µM Alkyne-SFN for 1-4 hours.
-
Control: Treat cells with 10-50 µM (R)-1-Azido-4-(methylsulfinyl)-butane .
-
Note: The control molecule lacks the ITC, so it will not bind proteins. Any signal in this channel after click-chemistry represents non-specific background of the click reagents.
-
-
Lysis & Click Reaction:
-
Lyse cells in PBS/0.5% SDS. Normalize protein concentration (1 mg/mL).
-
Add Click Reagents:
-
Biotin-Azide (100 µM)
-
TCEP (1 mM)
-
TBTA (100 µM)
-
CuSO4 (1 mM)
-
-
Incubate 1 hour at RT.
-
-
Enrichment:
-
Precipitate proteins (Methanol/Chloroform) to remove excess reagents.
-
Resuspend and incubate with Streptavidin-Agarose beads (2 hours).
-
Wash stringent (1% SDS, 4M Urea) to remove non-covalent binders.
-
-
Mass Spectrometry:
-
Perform on-bead tryptic digestion.
-
Analyze peptides on a High-Resolution MS (e.g., Orbitrap).
-
Search Parameters:
-
Variable Mod: Oxidation (M).
-
Specific Mod: Cysteine modification by SFN-Alkyne+Biotin-Azide (Calculate mass: SFN scaffold + Triazole + Biotin linker).
-
Crucial: For the Control group, no specific modification is expected.
-
-
Part 4: Data Interpretation & Performance Metrics
The following table summarizes expected results when comparing the Probe (SFN-Alkyne) against the Control (Azide-Analog).
| Metric | SFN-Alkyne Probe | (R)-1-Azido-4-(methylsulfinyl)-butane | Interpretation |
| Total Protein IDs | High (>1000) | Low (<100) | High background in control indicates poor washing or "sticky" click reagents. |
| Unique Cys-Peptides | Specific Targets (e.g., KEAP1, GSTP1) | None / Random | True Positives are present in Probe but absent in Control. |
| Labeling Efficiency | High (Covalent) | Negligible | Validates ITC-dependence of binding. |
| MS/MS Spectra | Diagnostic ions from Biotin linker | Noise | Use diagnostic ions to filter false positives. |
Key Reference Data Points:
-
KEAP1: The primary target of SFN. Expect modification at Cys151 .
-
MIF: Macrophage Migration Inhibitory Factor. Modified at Pro1 (N-terminal).
-
Validation: A target is considered "High Confidence" only if the TMT/LFQ ratio (Probe / Azide-Control) is > 4.0 .
References
-
Ahn, Y. H., et al. (2017). "Competition-based, quantitative chemical proteomics in breast cancer cells identifies new target profiles for sulforaphane." Scientific Reports.
-
Grady, R. S., et al. (2023).[1] "Bioavailable Sulforaphane Quantitation in Plasma by LC–MS/MS Is Enhanced by Blocking Thiols." Journal of Agricultural and Food Chemistry.
-
Kovacs, I., et al. (2017). "Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity." Molecules.
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology.
-
Reeve, A., et al. (2021). "Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry." bioRxiv.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
